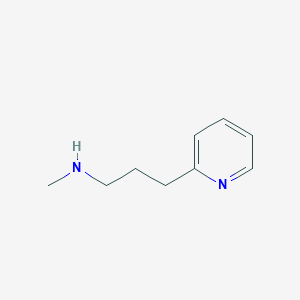

N-Methyl-3-(pyridin-2-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methyl-3-(pyridin-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a propan-1-amine chain, with a methyl group on the nitrogen atom

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or disrupting biochemical pathways .

Biochemical Pathways

Given the compound’s structure and potential targets, it may be involved in a variety of pathways related to cellular signaling, metabolism, or other cellular processes .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effectiveness .

Result of Action

Given its potential targets and modes of action, it may have a variety of effects at the molecular and cellular levels .

Action Environment

The action of N-Methyl-3-(pyridin-2-yl)propan-1-amine can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and overall action .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-3-(pyridin-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with 3-aminopropylamine in the presence of a base such as sodium hydride. The reaction typically occurs in a solvent like toluene under reflux conditions . Another method involves the reductive amination of 3-(pyridin-2-yl)propanal with methylamine using a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Reduction: Reduction of the compound can yield this compound derivatives with different functional groups.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

Oxidation: N-methyl-3-(pyridin-2-yl)propan-1-one.

Reduction: Various this compound derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry

N-Methyl-3-(pyridin-2-yl)propan-1-amine serves as a building block in organic synthesis. It is utilized to prepare more complex molecules, making it valuable for researchers aiming to develop new compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its interactions with biological targets can provide insights into cellular signaling pathways and metabolic processes.

Medicine

The compound shows promise in medicinal chemistry due to its potential therapeutic properties. It has been explored for developing drugs aimed at specific receptors or enzymes, including:

- Neuroprotective Effects : Research indicates that it may inhibit neuronal nitric oxide synthase (nNOS), which could be beneficial in treating neurodegenerative disorders by reducing neuronal cell death under hypoxic conditions.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as a lead compound for new antibiotics.

Industry

In industrial applications, this compound is utilized in synthesizing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Pharmacokinetics

Pharmacokinetic studies indicate that the bioavailability of this compound is influenced by its chemical structure. Factors such as solubility and stability are crucial for determining its effectiveness as a therapeutic agent.

Biological Activities Summary

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Inhibits nNOS, reducing NO levels | |

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Modulation | Potential inhibitor of key metabolic enzymes |

Case Study 1: Neuroprotective Potential

A study examining nNOS inhibitors demonstrated that compounds related to this compound significantly reduced neuronal cell death under hypoxic conditions. This supports the hypothesis that modulation of NO synthesis can confer protective effects against neurodegeneration.

Case Study 2: Antimicrobial Efficacy

Investigations into the antimicrobial properties revealed the compound's effectiveness against Chlamydia species. This study highlighted its selective action and potential as a lead for developing new antibiotics.

Comparison with Similar Compounds

N-Methyl-3-(pyridin-2-yl)propan-1-amine can be compared with other similar compounds, such as:

N-Methyl-3-(pyridin-3-yl)propan-1-amine: Similar structure but with the pyridine ring attached at the 3-position.

N-Methyl-3-(pyridin-4-yl)propan-1-amine: Pyridine ring attached at the 4-position.

N-Methyl-3-(pyridin-2-yl)butan-1-amine: Similar structure but with an additional carbon in the propan-1-amine chain.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the position of the pyridine ring or the length of the carbon chain .

Biological Activity

N-Methyl-3-(pyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for its role in various biological interactions. The compound can be synthesized through several methods, including oxidation, reduction, and electrophilic substitution reactions involving the pyridine moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate biochemical pathways involved in cellular signaling and metabolism.

Key Mechanisms Include:

- Receptor Binding : The compound likely interacts with neurotransmitter receptors, potentially influencing neurological functions.

- Enzyme Modulation : It may act as an inhibitor or activator of enzymes involved in critical metabolic pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound's bioavailability is influenced by its chemical structure. Factors such as solubility, permeability, and stability play crucial roles in determining its effectiveness as a therapeutic agent.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Neuroprotective Effects

Studies suggest that compounds similar to this compound may inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Inhibition of nNOS can lead to reduced levels of nitric oxide (NO), potentially providing neuroprotective benefits .

2. Antimicrobial Activity

Preliminary investigations have indicated that the compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Potential

In a study examining the effects of nNOS inhibitors on neurodegenerative models, compounds structurally related to this compound demonstrated significant reductions in neuronal cell death under hypoxic conditions. These findings support the hypothesis that modulation of NO synthesis can confer protective effects against neurodegeneration .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against Chlamydia species. The study highlighted the compound's selective action and potential as a lead for developing new antibiotics .

Properties

IUPAC Name |

N-methyl-3-pyridin-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-10-7-4-6-9-5-2-3-8-11-9/h2-3,5,8,10H,4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIJZMRJLJLWGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.